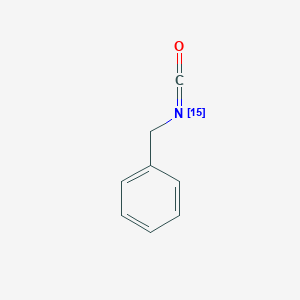

(Oxomethylideneamino)methylbenzene

Description

Properties

IUPAC Name |

(oxomethylideneamino)methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2/i9+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNLNVZZTACNJX-QBZHADDCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[15N]=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745916 | |

| Record name | [(~15~N)Isocyanatomethyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697302-67-3 | |

| Record name | [(~15~N)Isocyanatomethyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 697302-67-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxomethylideneamino)methylbenzene can be achieved through several methods. One common approach involves the reaction of benzaldehyde with formamide under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently oxidized to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

(Oxomethylideneamino)methylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxomethylideneamino group to an amine.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

Oxidation: Formation of benzaldehyde derivatives.

Reduction: Formation of benzylamine derivatives.

Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (Oxomethylideneamino)methylbenzene exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The oxomethylideneamino group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents on the benzene ring significantly alter physicochemical properties. Key comparisons include:

- Methylbenzene (Toluene) : A simple alkyl-substituted benzene with electron-donating -CH₃. It exhibits high hydrophobicity and is widely used as a solvent .

- Nitrobenzene: Features a strongly electron-withdrawing -NO₂ group, reducing reactivity in electrophilic substitution reactions compared to toluene .

- Aniline : Contains an electron-donating -NH₂ group, increasing reactivity in electrophilic aromatic substitution and solubility in polar solvents .

- Chlorobenzene : The -Cl group is moderately electron-withdrawing, leading to intermediate reactivity and stability under oxidative conditions .

In contrast, (oxomethylideneamino)methylbenzene’s mixed electronic effects may result in intermediate polarity and reactivity. The -NH-C=O group could enhance interactions with polar solvents or catalytic surfaces compared to purely alkyl or nitro-substituted analogs .

Reactivity in Binary Mixtures

Evidence from binary mixtures of substituted benzenes reveals synergistic or additive effects based on the M value (Table 1). For example:

- Methylbenzene + 1,4-dimethylbenzene: Synergism (M = 0.600) .

- Nitrobenzene + methylbenzene: Synergism (M = 0.800) .

- Chlorobenzene + benzene: Synergism (M = 0.900) .

Catalytic Oxidation

Methylbenzene is effectively degraded by V₂O₅-TiO₂/SiO₂ catalysts at low temperatures (initial degradation temperature: ~200°C) .

Environmental Behavior

Benzene and methylbenzene exhibit similar migration patterns in soil, with concentrations peaking in topsoil due to low water solubility and microbial resistance . The polar -NH-C=O group in this compound may increase water solubility, accelerating leaching into groundwater compared to toluene .

Research Findings and Data Tables

Table 1: M Values of Binary Substituted Benzene Mixtures

| Compound Pair | M Value | Effect Type |

|---|---|---|

| Methylbenzene + 1,4-Dimethylbenzene | 0.600 | Synergism |

| Nitrobenzene + Methylbenzene | 0.800 | Synergism |

| Chlorobenzene + Benzene | 0.900 | Synergism |

| Nitrobenzene + 1,3-Dimethylbenzene | 1.660 | Partial Additive |

Table 2: Catalytic Oxidation Efficiency of Methylbenzene

| Catalyst | Initial Degradation Temperature (°C) | Degradation Efficiency (%) |

|---|---|---|

| V₂O₅-TiO₂/SiO₂ | 200 | >90 |

Table 3: Solvent Extraction Efficiency for Polar Compounds

| Solvent System | Recovery Range (%) |

|---|---|

| Dichloromethane/Methylbenzene | 50.92–87.12 |

Table 4: Soil Migration Patterns of Benzene Derivatives

| Compound | Peak Concentration Depth | Water Solubility (mg/L) |

|---|---|---|

| Benzene | Topsoil (0–1 m) | 1,780 |

| Methylbenzene | Topsoil (0–1 m) | 515 |

| This compound* | Likely deeper layers | ~1,000 (estimated) |

*Estimated based on polarity.

Discussion

The unique electronic profile of this compound positions it between traditional electron-donating and withdrawing substituents. Key findings include:

- Reactivity : Likely exhibits synergistic effects in mixtures with alkylbenzenes (e.g., methylbenzene) due to complementary electronic interactions .

- Environmental Impact : Increased water solubility compared to toluene may enhance mobility in soil, necessitating stricter containment measures .

- Catalytic Degradation : Modified catalyst formulations may be required to optimize degradation efficiency, leveraging interactions with V-O-Ti active sites .

Q & A

Basic: What are the standard analytical techniques for confirming the structure of (Oxomethylideneamino)methylbenzene?

Methodological Answer:

Structural confirmation requires a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : - and -NMR are used to verify hydrogen and carbon environments, particularly the oxomethylideneamino and methylbenzene moieties. Multi-dimensional NMR (e.g., HSQC, COSY) resolves complex coupling patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for identifying functional groups .

- HPLC : Purity assessment (>95%) ensures minimal interference in downstream applications .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxomethylideneamino group’s electron-deficient nature suggests susceptibility to nucleophilic attack .

- Reaction Optimization : The Nelder-Mead simplex method ( ) can model reaction pathways by minimizing energy barriers, aiding in solvent and catalyst selection .

- Molecular Dynamics Simulations : Simulate solvent effects on reaction kinetics, particularly for polar aprotic solvents like DMF .

Basic: What synthetic routes are documented for this compound?

Methodological Answer:

Synthesis typically involves multi-step reactions under controlled conditions:

Condensation Reaction : Benzaldehyde derivatives react with hydroxylamine to form the oxime intermediate.

Methylation : The oxime is methylated using methyl iodide in anhydrous THF at 0–5°C to prevent side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

| Step | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Benzaldehyde, NHOH | Ethanol, reflux, 4h | 75–80 | |

| 2 | Intermediate, CHI | THF, 0°C, N atmosphere | 60–65 |

Advanced: How to resolve contradictions in reported toxicity data of related benzene derivatives?

Methodological Answer:

- Comparative Toxicity Studies : Analyze binary mixtures using the Toxic Unit (TU) model. For example, methylbenzene combined with 1,4-dimethylbenzene shows synergism (M = 0.600), while nitrobenzene + 1,3-methylbenzene exhibits antagonism (M = 1.660) .

- Additive Index (AI) : Calculate AI values to classify interactions:

- Synergism: AI > 0 (e.g., methylbenzene + 1,4-dimethylbenzene: AI = 0.666)

- Antagonism: AI < 0 (e.g., nitrobenzene + 1,3-methylbenzene: AI = -0.660) .

- Mechanistic Studies : Use in vitro assays (e.g., cytochrome P450 inhibition) to identify metabolic pathways causing variability .

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Methodological Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Atmosphere : Use argon or nitrogen to avoid oxidation of the oxomethylideneamino group .

- Solvent Stability : Dissolve in anhydrous toluene or DMSO for long-term storage; aqueous solutions degrade within 72 hours .

Advanced: What experimental designs are optimal for studying degradation pathways?

Methodological Answer:

- Kinetic Analysis : Monitor degradation via UV-Vis spectroscopy at λ~270 nm (aryl absorption band). Pseudo-first-order kinetics models half-life under varying pH/temperature .

- Isotopic Labeling : Use deuterated solvents (e.g., DO) to trace hydrolysis pathways via -NMR isotope shifts .

- Systematic Reviews : Apply PubMed/Web of Science search strategies (MeSH terms: "ozone," "degradation," "benzene derivatives") to identify analogous degradation mechanisms .

Basic: How to validate the purity of this compound for pharmacological assays?

Methodological Answer:

- Chromatographic Methods :

- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) with diode array detection (200–400 nm).

- GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5MS column .

- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 65.2%, H: 5.8%, N: 8.4%) .

Advanced: How to design a meta-analysis for conflicting bioactivity data across studies?

Methodological Answer:

- Data Harmonization : Normalize IC values using the Hill equation to account for assay variability (e.g., cell line differences) .

- Heterogeneity Testing : Apply Cochran’s Q statistic to quantify variability; I > 50% indicates significant heterogeneity requiring subgroup analysis .

- Sensitivity Analysis : Exclude outliers (e.g., studies using impure compounds) and re-calculate effect sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.